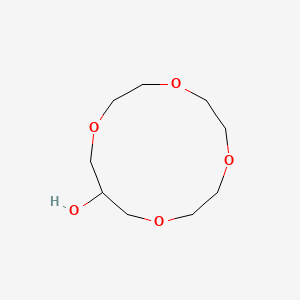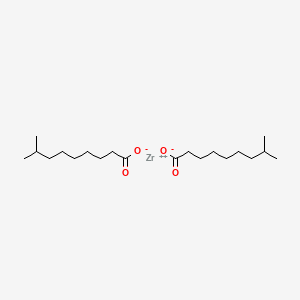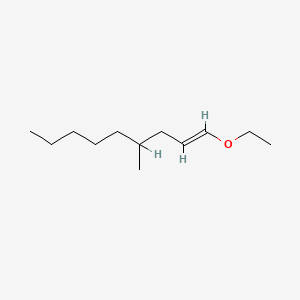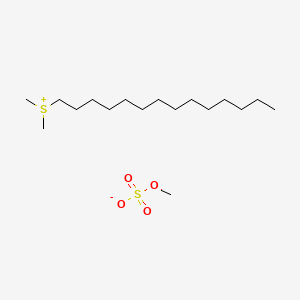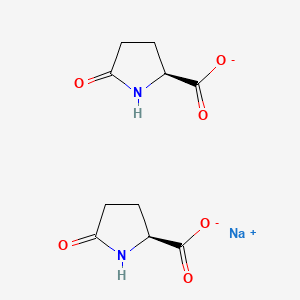
Sodium butan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to off-white powder that is highly reactive and used as a strong base in organic synthesis . This compound is particularly notable for its role in various chemical reactions, including deprotonation and nucleophilic substitution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium butan-2-olate can be synthesized through the reaction of 2-butanol with sodium metal. The reaction typically occurs under anhydrous conditions to prevent the formation of sodium hydroxide. The general reaction is as follows:
2C4H9OH+2Na→2C4H9ONa+H2
This reaction requires careful handling due to the reactivity of sodium metal and the potential release of hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety measures and equipment to handle the reactive nature of the materials involved. The process is optimized for yield and purity, often involving the use of inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium butan-2-olate undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, deprotonating weak acids.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form ethers.
Elimination Reactions: It can induce elimination reactions to form alkenes.
Common Reagents and Conditions:
Deprotonation: Typically involves weak acids such as alcohols or phenols under anhydrous conditions.
Nucleophilic Substitution: Involves alkyl halides under aprotic solvent conditions.
Elimination Reactions: Often conducted at elevated temperatures to favor the formation of alkenes.
Major Products:
Ethers: Formed from nucleophilic substitution reactions.
Alkenes: Resulting from elimination reactions.
Wissenschaftliche Forschungsanwendungen
Sodium butan-2-olate is widely used in scientific research due to its strong basicity and reactivity. Some of its applications include:
Organic Synthesis: Used as a base in various organic reactions, including the synthesis of complex molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Polymer Chemistry: Used in the polymerization processes to create specific polymer structures.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The primary mechanism of action for sodium butan-2-olate involves its role as a strong base. It deprotonates weak acids, generating alkoxide ions that can participate in further chemical reactions. The molecular targets include hydrogen atoms in weak acids, and the pathways involved often lead to the formation of new carbon-oxygen bonds or the elimination of hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Sodium tert-butoxide (NaOC(CH3)3): Another strong base used in organic synthesis, known for its steric hindrance which affects its reactivity.
Sodium ethoxide (C2H5ONa): A less sterically hindered base compared to sodium butan-2-olate, used in similar reactions but with different reactivity profiles.
Uniqueness: this compound is unique due to its balance of reactivity and steric effects, making it suitable for specific reactions where other bases might be too reactive or not reactive enough .
Eigenschaften
CAS-Nummer |
7726-51-4 |
|---|---|
Molekularformel |
C4H9NaO |
Molekulargewicht |
96.10 g/mol |
IUPAC-Name |
sodium;butan-2-olate |
InChI |
InChI=1S/C4H9O.Na/c1-3-4(2)5;/h4H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
VSCLJRSWEGZJNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


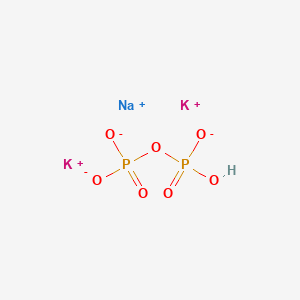

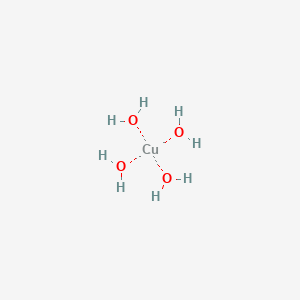
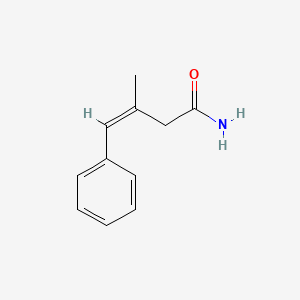
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)

